

(R)-UT-155: A Comparative Analysis of Specificity and Cross-Reactivity

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Compound of Interest		
Compound Name:	(R)-UT-155	
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(R)-UT-155, a selective androgen receptor (AR) degrader, has emerged as a promising therapeutic candidate for castration-resistant prostate cancer (CRPC). Its unique mechanism of action, targeting the N-terminal domain (NTD) of the AR, distinguishes it from conventional anti-androgens that target the ligand-binding domain (LBD). This guide provides a comprehensive comparison of the cross-reactivity and specificity of **(R)-UT-155** against other relevant targets, supported by available experimental data.

Executive Summary

(R)-UT-155 demonstrates a high degree of selectivity for the androgen receptor, specifically targeting the Activation Function-1 (AF-1) region within the N-terminal domain. This selective interaction spares the ligand-binding domain, a key differentiator from many existing AR inhibitors. While its racemic form, UT-155, has shown some limited cross-reactivity with other steroid hormone receptors at significantly higher concentrations, **(R)-UT-155**'s focused activity on the AR AF-1 domain underscores its potential for a more targeted therapeutic approach with a favorable side-effect profile.

Specificity of (R)-UT-155 for the Androgen Receptor

(R)-UT-155 is the R-enantiomer of the compound UT-155 and has been identified as a selective androgen receptor degrader (SARD).[1][2] A key feature of its specificity lies in its unique binding site on the AR. Unlike traditional anti-androgens that compete with androgens for binding to the LBD, **(R)-UT-155** selectively binds to the AF-1 domain located in the N-terminal region of the AR.[3][4] This targeted interaction is crucial as the AF-1 domain is critical



for the transcriptional activity of both full-length AR and AR splice variants that lack the LBD and are often implicated in the development of CRPC.

The binding of the racemic mixture, UT-155, to the AR AF-1 domain has been quantified with a dissociation constant (Kd) of 1.32 μ M.[5] While a specific Kd value for the (R)-enantiomer's interaction with the AF-1 domain is not explicitly available in the reviewed literature, it is established that **(R)-UT-155** selectively targets this region.[3] In contrast, the racemic UT-155 binds to the AR LBD with a Ki of 267 nM.[5][6]

Cross-Reactivity Profile

The selectivity of a therapeutic agent is paramount to minimizing off-target effects. Studies on the racemic form, UT-155, provide initial insights into the cross-reactivity profile.

Nuclear Receptors

Limited data suggests that at higher concentrations, UT-155 may interact with other members of the nuclear receptor superfamily. Specifically, it has been shown to inhibit the transactivation of the glucocorticoid receptor (GR) and the mineralocorticoid receptor (MR) at concentrations around 10 μ M.[7] However, it is important to note that this is at a significantly higher concentration than its activity on the AR.

Crucially, studies have indicated that UT-155 does not affect the protein levels of the closely related progesterone receptor (PR) and estrogen receptor (ER), suggesting a degree of selectivity within the steroid hormone receptor family.[8]

Kinases and Other Proteins

To further assess its specificity, UT-155 was screened against a panel of kinases, with results showing no significant inhibition of kinase activity.[5] A broader proteomic analysis also revealed that UT-155 did not significantly alter the expression of other proteins, reinforcing its selective action on the androgen receptor.[5]

Comparison with Alternatives

(R)-UT-155's primary competitors are traditional LBD-targeting anti-androgens like enzalutamide. The key advantage of **(R)-UT-155** lies in its ability to target AR splice variants



that lack the LBD, a common mechanism of resistance to LBD-targeted therapies. In functional assays, UT-155 has demonstrated greater potency in inhibiting AR transactivation compared to enzalutamide.[7]

The activity of the (S)-enantiomer of UT-155 has been mentioned, with some sources suggesting it may be more active than the (R)-enantiomer in certain contexts.[1] However, the specific focus of **(R)-UT-155** on the AF-1 domain provides a clear mechanistic advantage for overcoming resistance mediated by LBD-lacking AR variants.

Data Summary

Target	Ligand	Assay Type	Quantitative Data	Reference
Androgen Receptor (AR) AF-1 Domain	UT-155 (racemate)	Steady-State Fluorescence	Kd = 1.32 μM	[5]
Androgen Receptor (AR) LBD	UT-155 (racemate)	Radioligand Binding Assay	Ki = 267 nM	[5][6]
Glucocorticoid Receptor (GR)	UT-155 (racemate)	Transactivation Assay	Inhibition at ~10 μΜ	[7]
Mineralocorticoid Receptor (MR)	UT-155 (racemate)	Transactivation Assay	Inhibition at ~10 μΜ	[7]
Progesterone Receptor (PR)	UT-155 (racemate)	Western Blot	No effect on protein levels	[8]
Estrogen Receptor (ER)	UT-155 (racemate)	Western Blot	No effect on protein levels	[8]
Kinase Panel	UT-155 (racemate)	Kinase Activity Assays	No significant inhibition	[5]

Experimental Protocols



AR AF-1 Domain Binding Assay (Steady-State Fluorescence)

The binding of UT-155 to the AR AF-1 domain was determined using steady-state fluorescence emission spectroscopy. The assay measures the change in the intrinsic fluorescence of the AF-1 protein upon binding of the ligand.

- Protein: Purified AR AF-1 domain.
- Ligand: (R)-UT-155 or UT-155.
- Method: The AR AF-1 protein is incubated with varying concentrations of the ligand. The fluorescence emission spectrum is then recorded using a fluorometer. The change in fluorescence intensity as a function of ligand concentration is used to calculate the dissociation constant (Kd).

AR LBD Binding Assay (Radioligand Binding Assay)

The binding affinity of UT-155 to the AR LBD was determined using a competitive radioligand binding assay.

- Protein Source: Purified AR LBD.
- Radioligand: A radiolabeled AR agonist (e.g., [3H]-mibolerone).
- Competitor: (R)-UT-155 or UT-155.
- Method: The purified AR LBD is incubated with a fixed concentration of the radioligand and increasing concentrations of the competitor compound. The amount of bound radioligand is measured, and the data is used to calculate the inhibitory constant (Ki) of the competitor.

Nuclear Receptor Transactivation Assay

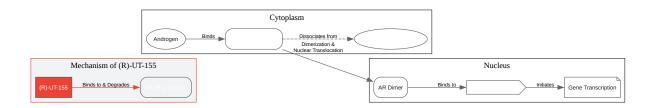
The functional cross-reactivity of UT-155 against other nuclear receptors was assessed using transactivation assays.

• Cell Line: A suitable mammalian cell line (e.g., HEK293T) is used.



- Plasmids: Cells are co-transfected with an expression vector for the nuclear receptor of interest (e.g., GR, MR) and a reporter plasmid containing a luciferase gene under the control of a response element for that receptor.
- Treatment: Transfected cells are treated with the respective receptor agonist and varying concentrations of (R)-UT-155 or UT-155.
- Readout: Luciferase activity is measured to determine the extent of inhibition of receptormediated gene transcription.

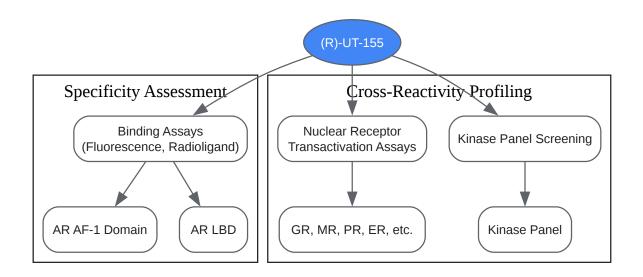
Visualizations



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Caption: Simplified signaling pathway of the androgen receptor and the inhibitory mechanism of **(R)-UT-155**.





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Caption: Experimental workflow for assessing the specificity and cross-reactivity of (R)-UT-155.

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